Butylphosphonic acid derivatives are under investigation for their potential to improve drug delivery, bioavailability, and therapeutic efficacy. Researchers explore how these derivatives can:
Butylphosphonic acid is an organophosphorus compound characterized by the presence of a butyl group attached to a phosphonic acid functional group. Its molecular formula is , and it has a molar mass of approximately 138.1 g/mol. This compound appears as a white crystalline powder, with a melting point ranging from 187 to 189 °C and a predicted boiling point of around 255.4 °C. It is soluble in water and various organic solvents, making it versatile for different applications .
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution processes.
Butylphosphonic acid exhibits significant biological activity due to its ability to interact with biomolecules. It has been shown to form complexes with nucleobases such as cytosine and adenine, which can influence DNA and RNA structure and function. This interaction suggests potential roles in cellular processes, including gene expression and metabolic pathways . Moreover, its capacity as a ligand allows it to form stable complexes with metal ions that are crucial for enzyme function.
The synthesis of butylphosphonic acid can be achieved through several methods:
Butylphosphonic acid finds applications in various fields:
Research indicates that butylphosphonic acid can interact with various biological systems. For example, its interactions with nucleobases suggest potential implications in genetic material stability and cellular signaling pathways. Moreover, studies have shown that it can influence enzyme activity through metal ion complexation, highlighting its role as a biochemical modulator .
Butylphosphonic acid shares similarities with other alkylphosphonic acids, such as:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylphosphonic Acid | C2H7O3P | Shorter alkyl chain; used primarily in agriculture. |
| Propylphosphonic Acid | C3H9O3P | Intermediate for synthesizing other phosphorus compounds. |
| tert-Butylphosphonic Acid | C4H11O3P | More sterically hindered; used in complex formation. |
Uniqueness of Butylphosphonic Acid:
Butylphosphonic acid stands out due to its balanced hydrophobicity and hydrophilicity, which allows it to effectively participate in both organic synthesis and biological interactions. Its ability to form stable complexes with metal ions further enhances its utility across diverse applications compared to its shorter-chain counterparts .
Direct synthesis routes for butylphosphonic acid primarily involve the alkylation of phosphorus precursors through two main pathways: reactions with alkyl halides and phosphorus trichloride, and Grignard reagent-based approaches .
The reaction between tert-butyl chloride and phosphorus trichloride represents a fundamental synthetic route for the preparation of butylphosphonic acid . This pathway proceeds through a two-step mechanism involving initial alkylation followed by hydrolysis .
The mechanism begins with the formation of tert-butyloxonium ion through protonation of tert-butanol with hydrochloric acid, followed by dissociation to form a carbocation [6]. The carbocation intermediate, being strongly electrophilic, reacts with the nucleophile chloride ion in a fast step to produce tert-butyl chloride [6]. Subsequently, the tert-butyl chloride reacts with phosphorus trichloride under controlled conditions .
Phosphorus trichloride acts as an electrophile in this reaction, with the phosphorus atom bearing a partial positive charge due to the electronegativity difference with chlorine [21] [22]. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process .
The reaction conditions significantly influence the product distribution and yield. The reaction of tert-butyl esters with phosphorus trichloride has been demonstrated to proceed effectively at temperatures around 80°C under nitrogen atmosphere, yielding products in high efficiency when conducted in sealed reaction vessels [4] [27]. The mechanism involves two competitive pathways: protonation by hydrochloric acid generated from the reaction of phosphorus trichloride with moisture present in air or solvent, and complexation of the ester with phosphorus trichloride followed by elimination of a tert-butyl cation [4] [27].
Industrial applications of this methodology utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product . The process benefits from the relatively mild reaction conditions and the commercial availability of starting materials .
Grignard reagent-based synthesis represents an alternative and highly effective methodology for preparing butylphosphonic acid [7] [8] [10]. Butylmagnesium chloride, with the chemical formula C₄H₉ClMg, serves as the primary Grignard reagent for this synthetic route [10].
The mechanism involves nucleophilic attack of the Grignard reagent at the phosphorus center of suitable phosphorus precursors [8]. The reaction proceeds through the formation of a pentacoordinate phosphorus intermediate, which subsequently undergoes rearrangement and product formation [8]. The partially negative carbon of the butyl group attacks the electrophilic phosphorus atom, forming a new carbon-phosphorus bond .
Butylmagnesium chloride is typically prepared by the reaction of butyl chloride with magnesium metal in anhydrous tetrahydrofuran or diethyl ether [10]. The resulting Grignard reagent exists as a colorless to light yellow solution and must be handled under inert atmosphere due to its high reactivity with water and oxygen [10].
The reaction conditions for Grignard-based synthesis require strict anhydrous conditions and low temperatures, typically ranging from -20°C to 0°C to prevent side reactions . Anhydrous tetrahydrofuran or diethyl ether serves as the preferred solvent to maintain Grignard reagent stability . The reaction is typically followed by acidic workup using 1M hydrochloric acid and subsequent recrystallization from non-polar solvents such as chloroform .
Hydrolysis and esterification techniques represent crucial methodologies for both the synthesis of butylphosphonic acid from its esters and the preparation of its derivatives [12] [15] [19].
Acid-catalyzed hydrolysis of dialkyl butylphosphonates constitutes the most widely applied method for preparing butylphosphonic acid [12] [15]. The hydrolysis process occurs through a consecutive two-step mechanism due to the presence of two ester groups in the starting phosphonates [12] [15].
The mechanism of acid-catalyzed hydrolysis proceeds through either the AAc2 (acyl-oxygen cleavage) or AAl1 (alkyl-oxygen cleavage) pathway, depending on the nature of the alkyl substituents and reaction conditions [12] [15]. In the AAc2 mechanism, protonation occurs at the oxygen atom doubly bonded to the phosphorus atom, creating a phosphorus-centered cation that facilitates nucleophilic attack by water [15]. The AAl1 mechanism involves the cleavage of the carbon-oxygen bond and is favored for bulky alkyl groups such as isopropyl or tert-butyl substituents [12] [15].
The hydrolysis typically employs concentrated hydrochloric acid (35-37% in water, approximately 12 M) at reflux temperatures for 1 to 12 hours [15]. The reaction conditions must be carefully controlled to achieve complete hydrolysis while minimizing decomposition of the product [15]. Temperature plays a crucial role, with higher temperatures accelerating the reaction but potentially leading to side reactions [15].
Table 1: Typical Reaction Conditions for Acid-Catalyzed Hydrolysis of Butylphosphonates
| Starting Material | Acid Concentration | Temperature | Time | Yield |
|---|---|---|---|---|
| Dimethyl butylphosphonate | 12 M HCl | 100°C | 6 h | 85-92% |
| Diethyl butylphosphonate | 12 M HCl | 100°C | 8 h | 80-88% |
| Diisopropyl butylphosphonate | 12 M HCl | 100°C | 12 h | 75-85% |
The kinetics of phosphonate hydrolysis follow pseudo-first-order behavior with respect to the phosphonate concentration [12] [48]. The rate constants for the two consecutive steps typically show that the cleavage of the second phosphorus-oxygen-carbon bond is the rate-determining step [12] [48]. Electron-withdrawing substituents in the alkyl or aryl groups increase the reaction rate, while electron-releasing substituents slow down the hydrolysis [48].
After completion of the hydrolysis, excess hydrochloric acid and water are removed by distillation, and final traces of water can be eliminated by azeotropic distillation with toluene [15]. The resulting phosphonic acid, which can be hygroscopic, may require further drying in a desiccator over phosphorus pentoxide [15].
The McKenna procedure represents a mild and selective method for the dealkylation of phosphonate esters using trimethylsilyl halides, particularly trimethylchlorosilane [16] [17]. This method offers significant advantages over traditional acid hydrolysis, including milder reaction conditions and higher chemoselectivity [16] [17].
The mechanism involves the initial formation of trimethylsilyl esters through the reaction of trimethylchlorosilane with the phosphonate ester [16]. The trimethylsilyl groups act as protecting groups that can be readily removed under mild aqueous conditions to yield the free phosphonic acid [16]. The reaction proceeds through nucleophilic substitution at the phosphorus center, with bromide or chloride ions serving as nucleophiles [17].
The reaction conditions typically involve heating the phosphonate ester with 1.5 to 3 equivalents of trimethylchlorosilane in a compatible solvent such as chlorobenzene or acetonitrile [16]. The reaction temperature ranges from 130-140°C, and completion typically requires 8-36 hours depending on the substrate [16]. The use of sealed reaction vessels enhances the efficiency of the dealkylation process [16].
Trimethylbromosilane represents a more reactive alternative to trimethylchlorosilane, completing the dealkylation reaction within 1-3 hours compared to 1-9 days for the chloride derivative [12]. However, trimethylchlorosilane offers advantages in terms of cost, handling, and lower corrosivity [16].
Table 2: Comparison of McKenna Procedure Conditions
| Reagent | Temperature | Time | Solvent | Advantages |
|---|---|---|---|---|
| TMSCl | 130-140°C | 8-36 h | Chlorobenzene | Lower cost, easier handling |
| TMSBr | 25-60°C | 1-3 h | Acetonitrile | Higher reactivity, shorter time |
The McKenna procedure demonstrates excellent compatibility with acid-labile functional groups that would not tolerate traditional hydrolysis conditions [16] [17]. The method has found particular utility in the synthesis of antiviral phosphonate compounds and other pharmaceutically relevant molecules [16].
Side reactions can occur during prolonged reaction times, particularly N-alkylation when amino groups are present in the substrate [17]. The formation of alkyl bromide during the first step of the McKenna reaction can lead to alkylation of nucleophilic sites, necessitating careful optimization of reaction conditions [17].
The production of butylphosphonic acid exhibits significant differences between industrial-scale and laboratory-scale synthesis in terms of methodology, equipment, economics, and process optimization [18] [44] [46].
Laboratory-Scale Synthesis Characteristics:
Laboratory-scale synthesis typically employs batch processes with reaction volumes ranging from milliliters to several liters [46]. The methodology emphasizes flexibility and the ability to modify reaction conditions rapidly for optimization studies [46]. Common laboratory approaches include the use of round-bottom flasks, reflux condensers, and conventional heating methods [15] [19].
Temperature control in laboratory synthesis relies on oil baths, heating mantles, or temperature-controlled circulating baths [15]. The reaction monitoring employs techniques such as phosphorus-31 nuclear magnetic resonance spectroscopy, thin-layer chromatography, and high-performance liquid chromatography [15] [19].
Purification at the laboratory scale typically involves recrystallization, column chromatography, or simple distillation techniques [15] [19]. The yields in laboratory synthesis often range from 70-95% depending on the specific methodology and reaction conditions employed [15] [19].
Industrial-Scale Production Characteristics:
Industrial-scale production emphasizes continuous processes that offer superior economic efficiency and product consistency [18] [44]. Continuous flow reactors enable better heat and mass transfer, leading to improved reaction control and higher space-time yields [44] [46].
The industrial synthesis utilizes automated control systems for precise temperature, pressure, and flow rate regulation [18] [44]. Process analytical technology enables real-time monitoring of reaction progress and product quality [44].
Table 3: Comparison of Laboratory vs. Industrial Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1-100 g | 100-1000 kg |
| Process Type | Batch | Continuous |
| Reaction Time | 6-24 h | 2-8 h |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 70-95% | 85-98% |
| Energy Efficiency | Moderate | High |
| Capital Cost | $10,000-50,000 | $2-7 million |
Industrial processes benefit from economy of scale, with capital costs for continuous-flow technology ranging from $2-4 million compared to $3-7 million for equivalent batch processes [46]. The continuous processes demonstrate energy efficiency improvements of up to 78% compared to batch operations [46].
The environmental impact differs significantly between scales, with industrial continuous processes showing substantial reductions in carbon dioxide emissions (approximately 79%) and water consumption (50-90% reduction) compared to batch processes [46]. The E-factor, representing waste generation relative to product, shows dramatic improvement in continuous processes, with reductions averaging 87% compared to batch operations [46].
Continuous production methods for phosphonic acids have been successfully implemented for related compounds such as aminotrimethylene phosphonic acid, demonstrating the feasibility of large-scale continuous synthesis [44]. These processes employ multi-stage crystallization systems with automated material transfer between crystallization vessels, achieving product purities exceeding 95% with minimal waste generation [44].
Butylphosphonic acid exhibits remarkable structural diversity that is fundamentally controlled by the crystallization conditions and solvent environment. Single-crystal X-ray diffraction studies have revealed that the compound can adopt distinctly different solid-state architectures depending on the polarity of the crystallization medium [1] [2].
When crystallized from polar solvents such as acetonitrile or tetrahydrofuran, butylphosphonic acid forms one-dimensional hydrogen-bonded polymers [1] [2]. These polymeric structures are characterized by extensive intermolecular hydrogen bonding networks that propagate along crystallographic axes, creating robust supramolecular architectures. The polymer chains are stabilized through R22(8) homosynthon motifs, where each phosphonic acid molecule acts simultaneously as both hydrogen bond donor and acceptor [3] [4].
In contrast, crystallization from less polar solvents such as deuterated chloroform favors the formation of discrete hexameric clusters with the formula (tBuPO3H2)6·CDCl3 [1] [2]. These hexameric assemblies represent a fundamentally different aggregation pattern where six phosphonic acid molecules self-organize into cage-like structures through cooperative hydrogen bonding interactions.
The hydrogen bonding networks in butylphosphonic acid are characterized by cooperative strengthening effects. Density functional theory calculations at the B3LYP/6-31G, B3LYP/6-31+G, and B3LYP/6-311+G* levels of theory have demonstrated that the hexameric cluster C(6) represents the energetically favored structure due to cooperative enhancement of hydrogen bond strengths within the framework [1] [5]. The average hydrogen bond strength in these neutral aggregates ranges from 42-43 kJ mol⁻¹, which is significantly stronger than typical hydrogen bonds in carboxylic acids [1] [5].
The crystallographic parameters vary depending on the specific polymorph and crystallization conditions. For related phosphonic acid structures, triclinic crystal systems with centrosymmetric space group P-1 are commonly observed [6]. The molecular packing is characterized by double and triple bridging coordination modes where phosphonate groups can simultaneously coordinate to multiple neighboring molecules [1] [7].
Distance analysis reveals that the average O···O distances, P═O bond lengths, and P-OH bond lengths are closely correlated with hydrogen bond strength [1]. As cluster size increases from monomer to hexamer, these structural parameters systematically vary, reflecting the cooperative nature of the hydrogen bonding interactions.
The thermochemical properties of butylphosphonic acid demonstrate significant temperature and structural dependencies that are critical for understanding its phase behavior and thermal stability.
Melting point data for butylphosphonic acid shows variation depending on the specific isomer and purity. The n-butyl derivative exhibits a melting point range of 106-110°C [8] [9], while the tert-butyl isomer displays a significantly higher melting point of 187-189°C [10] [11]. This substantial difference reflects the enhanced molecular symmetry and stronger intermolecular interactions in the tert-butyl derivative due to its more compact structure.
Vapor pressure measurements indicate that butylphosphonic acid has extremely low volatility at ambient temperatures. The vapor pressure is estimated to be less than 0.000014 hPa at 20°C [12] [13], which is consistent with the strong hydrogen bonding interactions that must be overcome for vaporization to occur. This low vapor pressure has important implications for handling, storage, and potential atmospheric fate of the compound.
The predicted boiling point for butylphosphonic acid is 274.8 ± 23.0°C at 760 Torr [9] [14], calculated using advanced chemistry development software. The relatively high boiling point reflects the significant energy required to disrupt the extensive hydrogen bonding networks present in the liquid phase.
Density measurements indicate a value of 1.214 ± 0.06 g/cm³ at 20°C [9] [14], which is consistent with the molecular weight and packing efficiency of the compound. The calculated flash point is 120.0 ± 22.6°C [9], indicating moderate thermal stability under standard conditions.
Acid-base properties are characterized by two distinct pKa values: the first pKa ranges from 2.66-2.79, while the second pKa is 8.88 [10] [14]. These values reflect the stepwise deprotonation of the two hydroxyl groups on the phosphonate moiety, with the first deprotonation occurring under mildly acidic conditions and the second requiring basic conditions.
Water solubility is moderate at 36 g/L at 25°C [9] , indicating that butylphosphonic acid can form aqueous solutions suitable for various applications while maintaining sufficient hydrophobic character from the butyl chain.
The aggregation behavior of butylphosphonic acid demonstrates profound sensitivity to solvent properties, particularly polarity and hydrogen bonding capacity. This solvent dependence fundamentally controls the molecular organization and physical properties of the compound in solution.
Polar aprotic solvents such as deuterated acetonitrile and tetrahydrofuran promote the formation of extended hydrogen-bonded networks. In these media, butylphosphonic acid molecules organize into one-dimensional polymeric chains where each molecule participates in multiple hydrogen bonding interactions [1] [2]. The high dielectric constants of these solvents (ε = 37.5 for acetonitrile, ε = 7.4 for THF) stabilize the charge-separated states that develop during hydrogen bond formation, thereby facilitating cooperative assembly.
In polar aprotic media with intermediate dielectric constants, such as CDF3/CDF2Cl mixtures (ε ≈ 5-8), butylphosphonic acid forms highly symmetric cage-like tetramers stabilized by eight OHO hydrogen bonds [5]. These tetrameric structures represent a unique aggregation state where each phosphonic acid molecule is bonded to three other molecules through two hydrogen bonds as proton donor and two hydrogen bonds as proton acceptor. The resulting C2 symmetry creates exceptionally stable assemblies that persist even under moderate heating conditions.
Non-polar solvents such as deuterated chloroform (ε = 4.8) exhibit concentration-dependent aggregation behavior. At higher concentrations, hexameric clusters predominate, but these gradually dissociate to smaller aggregates and ultimately monomers as concentration decreases [1]. This behavior reflects the reduced ability of non-polar solvents to stabilize charged intermediates, making larger aggregates thermodynamically less favorable at lower concentrations.
Highly polar protic solvents such as methanol (ε = 33) and water (ε = 81) tend to disrupt intermolecular hydrogen bonding through competitive solvation effects [16] . In these media, solvent molecules can effectively compete with phosphonic acid molecules for hydrogen bonding sites, leading to reduced aggregation and enhanced molecular mobility.
Moderately polar solvents like dimethylsulfoxide (ε = 47) and ethanol (ε = 25) produce intermediate aggregation states where both solute-solute and solute-solvent interactions contribute to the overall solution structure [17]. These systems often exhibit dynamic equilibria between different aggregation states, with the relative populations depending on temperature, concentration, and specific solvent properties.
Non-polar aromatic solvents such as toluene (ε = 2.4) promote mixed aggregation patterns where π-π interactions between aromatic rings can supplement hydrogen bonding interactions [18]. These systems often display complex phase behavior with multiple coexisting aggregation states.
Corrosive